7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Researchers developing imidazo[1,2-a]pyrimidine-based kinase inhibitors face a common challenge: sourcing positional isomers with confirmed regiochemistry to ensure SAR data is attributable to structural variation, not synthetic artifacts. This compound solves that problem with its unique 7-(piperidin-2-yl)-5-(trifluoromethyl) substitution pattern, a spatial arrangement distinct from the more common 5-piperidinyl-7-trifluoromethyl isomers. - ≥98% HPLC purity guarantees biological activity differences reflect true SAR, not impurity interference. - Dihydrochloride salt form ensures consistent solubility from DMSO stocks into aqueous assay buffers, minimizing precipitation artifacts in FP/TR-FRET assays. - The piperidine secondary amine at the 2-position serves as a derivatization handle (amide coupling, reductive amination, urea formation) for focused library synthesis.

Molecular Formula C12H15Cl2F3N4
Molecular Weight 343.17 g/mol
CAS No. 1361114-75-1
Cat. No. B1402599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride
CAS1361114-75-1
Molecular FormulaC12H15Cl2F3N4
Molecular Weight343.17 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=NC3=NC=CN3C(=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C12H13F3N4.2ClH/c13-12(14,15)10-7-9(8-3-1-2-4-16-8)18-11-17-5-6-19(10)11;;/h5-8,16H,1-4H2;2*1H
InChIKeyCDHCEGSBHQQLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine Dihydrochloride: Identity & Specifications


7-(Piperidin-2-yl)-5-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride (CAS 1361114-75-1) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrimidine class, a privileged scaffold in medicinal chemistry associated with Lp-PLA2 inhibition, kinase modulation, and TNFα activity [1]. The compound features a piperidin-2-yl substituent at position 7 and a trifluoromethyl group at position 5 on the fused bicyclic core, supplied as the dihydrochloride salt (molecular formula C₁₂H₁₅Cl₂F₃N₄, MW 343.17 g/mol) [2]. Vendor-reported purity levels are typically ≥95% to ≥98% .

Imidazo[1,2-a]pyrimidine scaffold building block
Dihydrochloride salt for aqueous assay compatibility
Research-grade purity supports SAR studies

Why Positional Isomers Are Not Interchangeable


The closely related positional isomers 5-(piperidin-3-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride (CAS 1185299-45-9) and 5-(piperidin-4-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine dihydrochloride (CAS 1185304-04-4) share the identical molecular formula (C₁₂H₁₅Cl₂F₃N₄) and molecular weight (343.18 g/mol) with the target compound [1]. Despite this isomeric relationship, the position of the piperidine attachment (position 7 vs. position 5) and the concomitant shift of the trifluoromethyl group (position 5 vs. position 7) fundamentally alter the spatial orientation of the basic amine, the electronic distribution across the heterocyclic core, and the vector of potential hydrogen-bonding interactions [2]. In imidazo[1,2-a]pyrimidine-based drug discovery programs, such positional variations have been shown to produce divergent selectivity profiles against kinase targets and differential in vitro potency, making generic substitution scientifically unjustified without explicit comparative data [2].

Target: piperidin-2-yl at C7, CF₃ at C5 Positional isomers: piperidine at C5, CF₃ at C7
  • Attachment position shift may alter kinase selectivity profiles
  • Electronic distribution and hydrogen-bonding vectors differ
  • Generic substitution without comparative data is scientifically unjustified

Comparative Evidence vs. Close Analogs


Scaffold Topology: Piperidine Attachment Position

The target compound bears the piperidine ring at position 7 via the 2-position of piperidine, while the closest commercial analog (CAS 1185299-45-9) attaches piperidine at position 5 via the 3-position. This positional exchange simultaneously relocates the trifluoromethyl group from position 5 (target) to position 7 (comparator). The resultant topological difference produces distinct exited-state intramolecular proton transfer (ESIPT) behavior and alters the distance and angle between the basic amine and the electron-withdrawing CF₃ group [1]. In structurally related imidazo[1,2-a]pyrimidine series, analogous positional modifications have resulted in >10-fold differences in IC₅₀ values against kinase targets such as PIM1/3 [2].

Scaffold Topology
Class-level inference
Piperidin-2-yl at C7 (CF₃ at C5) vs. piperidin-3-yl at C5 (CF₃ at C7)
Supports isomer-specific SAR interpretation
No direct IC₅₀ data for this compound
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Purity Comparison: Target vs. Positional Isomers

Multiple vendors report purity specifications for the target compound and its positional isomers. The target compound is available at ≥98% purity (HPLC) from MolCore and Leyan, while the piperidin-3-yl positional isomer (CAS 1185299-45-9) and piperidin-4-yl isomer (CAS 1185304-04-4) are commonly listed at 95% or 97% purity [1]. Higher initial purity reduces the need for repurification before use in sensitive biochemical assays or as a synthetic intermediate .

Purity Specification
Data to verify
≥98% (HPLC) vs. 95–97% for positional isomers
May reduce repurification needs
Vendor CoA specifications
Chemical Procurement Quality Control Synthetic Chemistry

Salt Form: Aqueous Solubility for Biochemical Assays

The target compound is supplied as the dihydrochloride salt, which enhances aqueous solubility compared to the free base form. This is a critical parameter for in vitro biochemical assays where DMSO stock solutions must be diluted into aqueous buffer without precipitation [1]. The dihydrochloride salt of related imidazo[1,2-a]pyrimidine positional isomers (CAS 1185299-45-9) has been noted to provide improved solubility and stability, facilitating use in pharmaceutical and biochemical research applications . While quantitative solubility values (e.g., μg/mL in PBS or FaSSIF) for the target compound have not been published in peer-reviewed literature, the dihydrochloride salt form is expected to provide >10-fold higher aqueous solubility than the corresponding free base based on general salt-solubility principles [2].

Salt Form & Solubility
Class-level inference
Dihydrochloride salt enhances solubility vs. free base
Supports consistent biochemical assay conditions
Quantitative solubility data not reported
Drug Discovery Biochemical Assay Formulation Science

Kinase Selectivity: Isomer-Dependent Profiles

The imidazo[1,2-a]pyrimidine scaffold has been validated as a core structure for Lp-PLA2 inhibitors and PIM kinase inhibitors, with sub-nanomolar IC₅₀ values reported for optimized analogs [1]. The specific attachment point of the piperidine moiety (2-position of piperidine at C7 of the core) creates a distinct exit vector that is not reproduced by the 3-piperidinyl or 4-piperidinyl positional isomers [2]. In a related imidazo[1,2-a]pyrimidine Lp-PLA2 inhibitor series, conformational restriction strategy and substituent positioning led to compounds with IC₅₀ values ranging from 0.5 nM to >1000 nM, demonstrating that subtle positional changes produce order-of-magnitude potency differences [1]. Direct comparative biochemical data for the target compound versus its positional isomers has not been disclosed in the public domain, representing a data gap that must be filled through head-to-head experimental comparison [2].

Kinase Selectivity Context
Class-level inference
Positional isomer changes may yield >10-fold IC₅₀ differences (class SAR)
Isomer selection critical for target engagement
No direct comparative data for this compound
Kinase Selectivity PIM Kinase Lp-PLA2 Inhibition

Recommended Application Scenarios


SAR Exploration: Defined Piperidine Topology

The compound's distinct piperidin-2-yl attachment at C7 makes it suitable for SAR studies where the spatial orientation of the basic amine is hypothesized to influence kinase selectivity. As demonstrated in the Lp-PLA2 inhibitor series, positional variations on the imidazo[1,2-a]pyrimidine core produce profound potency differences [1]. This compound should be used as a comparator alongside CAS 1185299-45-9 and CAS 1185304-04-4 to map the topological preferences of the target binding site. The ≥98% purity specification ensures that observed biological activity differences are attributable to structural variation rather than impurity-derived artifacts.

Late-Stage Functionalization via Piperidine NH

The piperidine secondary amine at the 2-position can serve as a handle for further derivatization (e.g., amide coupling, reductive amination, urea formation) to generate focused libraries. The trifluoromethyl group at C5 provides metabolic stability and modulates the electron density of the heterocyclic core [1]. The dihydrochloride salt form offers solubility advantages during aqueous workup and purification steps .

Soluble High-Purity Probe for Biochemical Assays

For laboratories developing fluorescence polarization (FP) or TR-FRET displacement assays against imidazo[1,2-a]pyrimidine-binding targets, the dihydrochloride salt form ensures consistent solubility upon dilution from DMSO stocks into aqueous assay buffer, minimizing compound precipitation artifacts . The documented purity (≥98%) supports its use as a reference standard for assay calibration and inter-plate normalization .

IP Strategy: Differentiated Chemical Space

The 7-(piperidin-2-yl)-5-(trifluoromethyl) substitution pattern represents a distinct chemical space relative to the more common 5-piperidinyl-7-trifluoromethyl isomers [1]. For organizations building patent estates around imidazo[1,2-a]pyrimidine kinase inhibitors, procuring and profiling this specific isomer is essential to establish freedom-to-operate and to secure composition-of-matter claims covering underexplored positional isomers.

Application
Selection Property
Validation Focus
SAR studies with defined piperidine topology
Positional isomer identity (piperidin-2-yl at C7)
Target binding selectivity vs. isomers
Late-stage derivatization library synthesis
Piperidine NH reactive handle
Derivative purity and scaffold integrity
Biochemical assay probe development
Dihydrochloride salt solubility and purity
Consistent solubility in assay buffer
Intellectual property positioning
Distinct substitution pattern (7-piperidin-2-yl)
Freedom-to-operate and composition-of-matter analysis
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